What is Methyl 2,3-dibromo-2-methylpropanoate?
What is Methyl 2,3-dibromo-2-methylpropanoate?
An In-Depth Technical Guide to Methyl 2,3-dibromo-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2,3-dibromo-2-methylpropanoate, a halogenated ester with significant potential as a reactive intermediate in organic synthesis. We will delve into its chemical identity, synthesis, spectral characterization, key reactions, and safety protocols, offering field-proven insights for its practical application.
Introduction and Chemical Identity
Methyl 2,3-dibromo-2-methylpropanoate (CAS No. 3673-79-8) is the methyl ester of 2,3-dibromo-2-methylpropanoic acid.[1] Its structure features a vicinal dibromide arrangement on a quaternary carbon center, making it a sterically hindered and electrophilically activated molecule. This structural motif is the foundation of its utility as a synthetic building block, particularly for introducing the 2-methylpropenoate framework or for constructing more complex molecular architectures through substitution and elimination reactions.
While not as extensively documented as some commodity reagents, its value lies in specialized applications, including polymer modification and as an intermediate for fine chemicals.[2] The presence of two bromine atoms provides two potential leaving groups, offering pathways to various transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is critical for its application in research and development. The key identifiers and physicochemical properties of Methyl 2,3-dibromo-2-methylpropanoate are summarized below.
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 2,3-dibromo-2-methylpropanoate | [1] |
| Synonyms | Propanoic acid, 2,3-dibromo-2-methyl-, methyl ester | [1][3] |
| CAS Number | 3673-79-8 | [1][4] |
| Molecular Formula | C₅H₈Br₂O₂ | [1][3] |
| Molecular Weight | 259.92 g/mol | [1] |
| InChIKey | GVLXNUSEDDXIGJ-UHFFFAOYSA-N | [1][3] |
| SMILES | CC(CBr)(C(=O)OC)Br | [1] |
| Calculated LogP | 2.39 | [3] |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of a synthesized compound. While a complete set of publicly available, peer-reviewed spectra for this specific molecule is limited, data from various databases and analogous compounds provide a strong basis for characterization.[1][5]
Table 2: Key Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Based on its structure, one would expect two primary signals: a singlet for the methyl ester protons (-OCH₃) and a singlet for the quaternary methyl group protons (-C(Br)CH₃). A pair of diastereotopic protons on the brominated methylene group (-CH₂Br) would likely appear as an AB quartet, or two doublets, due to geminal coupling. |
| ¹³C NMR | Key signals would include the carbonyl carbon of the ester, the quaternary carbon attached to two bromines, the methyl ester carbon, the quaternary methyl carbon, and the brominated methylene carbon. Data is available on PubChem.[1] |
| IR Spectroscopy | Characteristic absorption bands would include a strong C=O stretch for the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations (around 1100-1300 cm⁻¹), and C-H stretching from the methyl groups (around 2850-3000 cm⁻¹).[1][6][7] The C-Br stretching vibrations would be observed in the fingerprint region (typically 500-700 cm⁻¹). |
| Mass Spectrometry (GC-MS) | The mass spectrum would be characterized by a complex isotopic pattern for the molecular ion [M]⁺ and key fragments due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance).[1] Common fragmentation pathways would involve the loss of a methoxy radical (•OCH₃), a bromine radical (•Br), or cleavage of the C-C bond. The base peak is often observed at m/z 69.[1] |
Synthesis and Mechanism
The most direct and logical synthesis of Methyl 2,3-dibromo-2-methylpropanoate is via the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of methyl methacrylate. This reaction is a classic example of halogenation of an alkene.
Reaction Mechanism: Electrophilic Bromination
The causality behind this synthesis is the electron-rich nature of the alkene π-bond, which acts as a nucleophile, attacking the electrophilic bromine molecule. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophilic attack from the bromide ion (Br⁻).[8] This mechanism dictates an anti-addition stereochemistry, although for an achiral starting material like methyl methacrylate, the product is also achiral.
Caption: Mechanism of electrophilic bromination of methyl methacrylate.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for the bromination of α,β-unsaturated esters.[8] It is designed as a self-validating system where the disappearance of the bromine color provides a visual cue for reaction progress.
Materials:
-
Methyl methacrylate (1.0 eq)
-
Bromine (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl methacrylate in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath. To prevent light-induced radical side reactions, wrap the flask in aluminum foil.
-
Bromine Addition: Slowly add a solution of bromine in dichloromethane to the stirred methyl methacrylate solution via the dropping funnel. Maintain the temperature at 0 °C. The characteristic reddish-brown color of bromine should disappear as it is consumed.[8]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours, or until Thin Layer Chromatography (TLC) indicates full consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any excess bromine. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product can be purified by vacuum distillation if necessary.
Caption: Experimental workflow for the synthesis of the target compound.
Applications in Research and Drug Development
The utility of Methyl 2,3-dibromo-2-methylpropanoate stems from its reactive nature. While specific applications in marketed drugs are not prominent, its role as a versatile intermediate is clear.
-
Polymer Chemistry: Halogenated monomers and intermediates are crucial in polymer science. This compound can be used for the synthesis or modification of acrylic and vinyl polymers.[2] For instance, it can serve as a precursor to functionalized monomers through the elimination of HBr. A key transformation is the dehydrobromination to form Methyl α-(bromomethyl)acrylate, a valuable monomer for introducing reactive sites into polymer chains.[9]
-
Intermediate for Fine Chemicals: Vicinal dibromides are classic precursors for alkynes via double dehydrobromination. Although challenging due to the quaternary center, under strong basic conditions, this compound could potentially be converted into derivatives of methyl propiolate. Such alkynes are foundational in click chemistry and the synthesis of heterocyclic compounds.[10]
-
Scaffold for Drug Discovery: The "magic methyl" effect, where the addition of a methyl group drastically alters a molecule's pharmacological properties, is a well-known strategy in drug design.[11] While this compound itself is not a drug, it serves as a carrier of the gem-dimethyl (or related) motif, which can be incorporated into larger molecules to enhance binding affinity, improve metabolic stability by blocking sites of oxidation, or control conformation.[11] The dibromo functionality allows for subsequent nucleophilic substitutions to build molecular complexity.
Safety and Handling
Based on GHS classifications, Methyl 2,3-dibromo-2-methylpropanoate is a hazardous substance that must be handled with appropriate precautions.[1]
GHS Hazard Classification (from PubChem):
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H330: Fatal if inhaled
-
H371: May cause damage to organs
-
H410: Very toxic to aquatic life with long lasting effects
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.[12][13]
-
Fire Safety: While data for this specific compound is unavailable, related bromo-esters can be flammable. Keep away from heat, sparks, and open flames. Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its environmental toxicity, it should not be released into drains.
First Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air and seek urgent medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
References
-
PubChem. (n.d.). Methyl 2,3-dibromo-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (n.d.). 2,3-Dibromo-2-methylpropionic acid methyl ester. Retrieved from [Link]
-
Rare Chemicals. (n.d.). Methyl 2,3-dibromo-2-methylpropanoate. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 2,3-dibromo-2-methylpropanoate. Retrieved from [Link]
-
ACS Publications. (2014). Termination Mechanism in the Radical Polymerization of Methyl Methacrylate and Styrene. Macromolecules. Retrieved from [Link]
-
ChemSrc. (n.d.). 2,3-Dibromo-2-methylpropanoic acid. Retrieved from [Link]
- Google Patents. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
-
SpectraBase. (n.d.). Methyl 2,3-dibromo-2-methylpropanoate. John Wiley & Sons, Inc. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-2-methylpropionate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparative study of methyl methacrylate flame inhibition with bromine and Phosphorus dopants. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization Mechanism in Methyl Methacrylate–Grignard Reagent System. Retrieved from [Link]
-
Royal Society of Chemistry. (1980). Kinetics of the polymerization of methyl methacrylate initiated by butylmagnesium bromides. Journal of the Chemical Society, Faraday Transactions 1. Retrieved from [Link]
-
NIST. (n.d.). Methyl 2,3-dibromopropionate. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,3-dibromo-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl methacrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Methyl 2,3-dibromo-2-methylpropanoate | C5H8Br2O2 | CID 534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) [hmdb.ca]
- 3. Methyl 2,3-dibromo-2-methylpropanoate | SIELC Technologies [sielc.com]
- 4. Methyl 2,3-dibromo-2-methylpropanoate | 3673-79-8 [sigmaaldrich.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]


